![molecular formula C18H20ClNOS2 B2407207 N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-[(4-methylphenyl)sulfanyl]propanamide CAS No. 337923-19-0](/img/structure/B2407207.png)
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-[(4-methylphenyl)sulfanyl]propanamide
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Description
Scientific Research Applications
Alzheimer’s Disease Treatment Research
A study by Rehman et al. (2018) synthesized a series of new N-substituted derivatives related to N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-[(4-methylphenyl)sulfanyl]propanamide. These compounds were evaluated as potential drug candidates for Alzheimer’s disease, focusing on enzyme inhibition activity against acetylcholinesterase (AChE) enzyme.
Synthesis and Structural Studies
Makarenko et al. (2018) Makarenko et al. (2018) conducted research on the synthesis of alkyl 2-arylsulfanyl-3-nitroacrylates, which included compounds similar to N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-[(4-methylphenyl)sulfanyl]propanamide. The study provided insights into the molecular structures of these compounds through various spectroscopic techniques.
Antibacterial and Anti-Enzymatic Potential
Research by Siddiqui et al. (2014) focused on the synthesis of N-substituted derivatives that included structures related to N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-[(4-methylphenyl)sulfanyl]propanamide. The study highlighted their potential as antibacterial agents against both gram-negative and gram-positive bacteria and their moderate inhibitory effect on α-chymotrypsin enzyme.
Alpha-Sulfanyl-Beta-Amino Acid Derivatives
Kantam et al. (2010) Kantam et al. (2010) synthesized alpha-sulfanyl-beta-amino acid derivatives, which are important for pharmaceuticals with potent biological activity. This research included compounds structurally related to N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-[(4-methylphenyl)sulfanyl]propanamide, underscoring their significance in drug development.
Anticancer Activity Research
El Rayes et al. (2019) El Rayes et al. (2019) investigated the synthesis of derivatives structurally related to N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-[(4-methylphenyl)sulfanyl]propanamide. The study focused on the antiproliferative activity of these compounds against human cancer cell lines, providing insights into their potential as anticancer agents.
properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-3-(4-methylphenyl)sulfanylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNOS2/c1-14-2-6-16(7-3-14)22-12-10-18(21)20-11-13-23-17-8-4-15(19)5-9-17/h2-9H,10-13H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOHQMXOEBHHNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NCCSC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-[(4-methylphenyl)sulfanyl]propanamide |
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